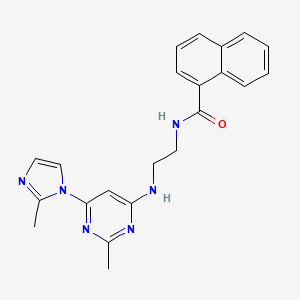

![molecular formula C19H14F3N5O2 B2989400 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1357751-72-4](/img/structure/B2989400.png)

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

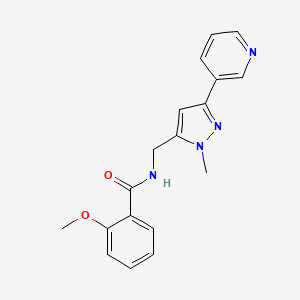

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound As a triazoloquinoxaline derivative, it is characterized by its unique chemical structure that merges quinoxaline and triazole moieties

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator , a type of agent that can insert itself between the DNA base pairs, disrupting the DNA structure and interfering with its function.

Mode of Action

The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind or distort, inhibiting DNA replication and transcription, which in turn can lead to cell death .

Biochemical Pathways

The compound’s action primarily affects the DNA replication and transcription pathways . By intercalating into DNA, it disrupts these processes, leading to the inhibition of cell growth and division . This makes it a potential candidate for anti-cancer therapies .

Result of Action

The compound’s intercalation into DNA leads to the disruption of DNA replication and transcription . This can result in the inhibition of cell growth and division, leading to cell death . In particular, it has shown anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .

Biochemische Analyse

Biochemical Properties

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit potential inhibitory activity against c-Met kinase . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby influencing their function .

Cellular Effects

In cellular processes, this compound has been found to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . For instance, it has been found to possess superior c-Met kinase inhibition ability at the nanomolar level .

Temporal Effects in Laboratory Settings

It has been found to exhibit excellent anti-tumor activity against various cancer cell lines .

Dosage Effects in Animal Models

Its potential anti-tumor activity suggests that it could have significant effects at certain dosages .

Metabolic Pathways

Its interaction with c-Met kinase suggests that it could be involved in certain metabolic pathways .

Transport and Distribution

Its ability to interact with various enzymes and proteins suggests that it could be transported and distributed in a specific manner .

Subcellular Localization

Its ability to interact with various enzymes and proteins suggests that it could be localized to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multistep processes starting from quinoxaline derivatives. A common synthetic route includes:

Formation of Quinoxaline Core: : Condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.

Introduction of Triazole Ring: : Cyclization using appropriate azide compounds under thermal or catalytic conditions.

Acetamide Functionalization: : Acylation of the intermediate with N-(2-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base, such as triethylamine, under controlled conditions.

Industrial Production Methods

Industrially, this compound can be produced through optimized batch processes involving high-yield catalysts and controlled reaction environments to ensure purity and consistency. The use of continuous flow chemistry systems can further enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound undergoes oxidative reactions, particularly at the quinoxaline core.

Reduction: : Reduction reactions can occur at the triazole ring, modifying its electronic properties.

Substitution: : Nucleophilic and electrophilic substitutions are feasible due to the electron-rich nature of the triazole and quinoxaline rings.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, chromium trioxide.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

Depending on the reaction conditions, major products can include various derivatives with altered triazole or quinoxaline rings, impacting the compound's biological activity or physical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Utilized as a ligand in metal-catalyzed reactions due to its electron-rich nature.

Organic Synthesis: : As an intermediate in the synthesis of other complex heterocyclic compounds.

Biology

Antimicrobial Agents: : Exhibits potential as a broad-spectrum antimicrobial agent against various bacterial and fungal strains.

Enzyme Inhibitors: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

Pharmacological Studies: : Investigated for its anti-inflammatory, antiviral, and anticancer properties due to its ability to interact with biological targets.

Industry

Material Science: : Explored for use in organic electronic materials due to its conductive properties.

Agriculture: : Studied for its potential as a pesticide due to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

Comparing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with other triazoloquinoxaline derivatives highlights its unique trifluoromethyl acetamide moiety, which imparts distinct biological activity and physicochemical properties.

Similar Compounds

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

These comparisons emphasize the distinctive characteristics and enhanced applications of the compound .

Eigenschaften

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-8-4-5-9-15(14)27(11)17)10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHRAANZXTWQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

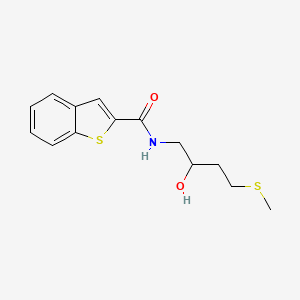

![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)

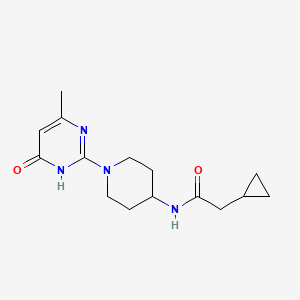

![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)

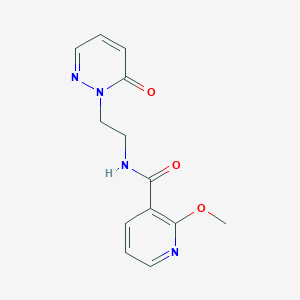

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)

![methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2989325.png)

![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)

![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

![3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)